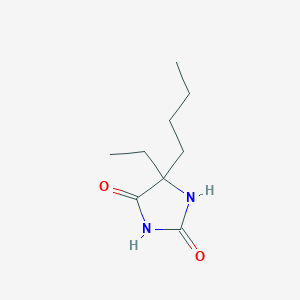
(2S,3R)-1,1,2,3-Tetramethylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is a chiral organic compound with a cyclohexane ring structure. The compound is characterized by the presence of four methyl groups attached to the cyclohexane ring, specifically at the 1, 1, 2, and 3 positions. The stereochemistry of the compound is defined by the (2S,3R) configuration, indicating the spatial arrangement of the substituents around the chiral centers at positions 2 and 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-1,1,2,3-Tetramethylcyclohexane can be achieved through various synthetic routes. One common method involves the catalytic hydrogenation of a suitable precursor, such as a substituted cyclohexene or cyclohexadiene. The reaction is typically carried out under high pressure and temperature conditions, using a metal catalyst such as palladium or platinum.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may also incorporate advanced techniques such as microreactor technology to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3R)-1,1,2,3-Tetramethylcyclohexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different hydrogenated derivatives.
Substitution: The methyl groups on the cyclohexane ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the cyclohexane ring.
Aplicaciones Científicas De Investigación
(2S,3R)-1,1,2,3-Tetramethylcyclohexane has several scientific research applications, including:
Chemistry: The compound is used as a chiral building block in the synthesis of complex organic molecules. It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: In biological research, the compound is used to investigate the effects of chirality on biological activity and interactions with biomolecules.
Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including drug development and design.
Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2S,3R)-1,1,2,3-Tetramethylcyclohexane involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in determining its binding affinity and selectivity towards these targets. The exact mechanism may vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2R,3S)-1,1,2,3-Tetramethylcyclohexane: This enantiomer has the opposite stereochemistry at the chiral centers and may exhibit different chemical and biological properties.
1,1,2,3-Tetramethylcyclohexane: This compound lacks the chiral centers and serves as a non-chiral analog for comparison.
Uniqueness
(2S,3R)-1,1,2,3-Tetramethylcyclohexane is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. The compound’s chiral centers influence its reactivity, binding interactions, and overall behavior in various applications.
Propiedades
Número CAS |
71186-29-3 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
(2S,3R)-1,1,2,3-tetramethylcyclohexane |
InChI |
InChI=1S/C10H20/c1-8-6-5-7-10(3,4)9(8)2/h8-9H,5-7H2,1-4H3/t8-,9+/m1/s1 |
Clave InChI |
BUOAKQCLRBVIOX-BDAKNGLRSA-N |
SMILES isomérico |
C[C@@H]1CCCC([C@H]1C)(C)C |
SMILES canónico |
CC1CCCC(C1C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![beta-Alanine, N-[3-(acetylamino)-4-[(2-cyano-4-nitrophenyl)azo]phenyl]-N-ethyl-, methyl ester](/img/structure/B14455246.png)
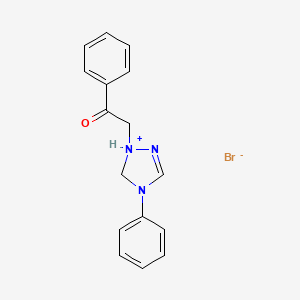
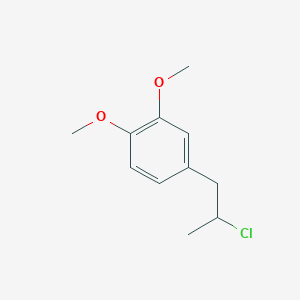
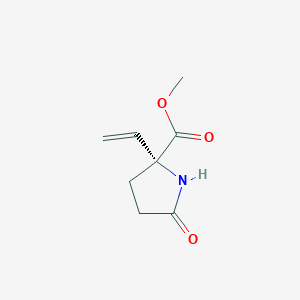



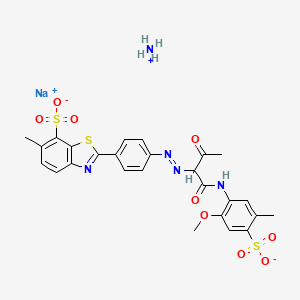
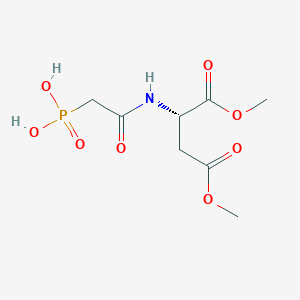
![2-[4-(2-Oxopropanoyl)phenoxy]ethyl 2-methylprop-2-enoate](/img/structure/B14455307.png)


